molecular formula C22H23N3O B2761142 N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide CAS No. 2034579-32-1

N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide

Cat. No.: B2761142
CAS No.: 2034579-32-1
M. Wt: 345.446
InChI Key: FFZOJEDBOLMOQJ-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide is a synthetic organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a bipyridine moiety and a tert-butyl-substituted benzamide group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide typically involves the following steps:

    Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine rings, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Attachment of the benzamide group: The bipyridine intermediate is then reacted with a benzoyl chloride derivative to form the benzamide linkage. This step may require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Introduction of the tert-butyl group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of bipyridine N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various functional groups in place of the tert-butyl group.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide depends on its specific application:

    In coordination chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes.

    In biological systems: May interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known bipyridine derivative used extensively in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and catalysis.

    N-tert-Butylbenzamide: A simpler analog without the bipyridine moiety, used in organic synthesis.

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide is unique due to the combination of the bipyridine moiety and the tert-butyl-substituted benzamide group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications.

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide is a synthetic organic compound classified as a bipyridine derivative. Its unique structure features a bipyridine moiety linked to a tert-butyl-substituted benzamide group, which imparts distinctive chemical and biological properties. This compound has garnered attention in various scientific fields, particularly for its potential biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. This interaction may involve:

  • Coordination Chemistry : The bipyridine moiety can act as a ligand, forming stable complexes with metal ions, which can influence various biochemical pathways.
  • Enzyme Interaction : The compound may modulate the activity of enzymes or receptors, although specific targets require further investigation.

Antitumor Activity

Recent studies have indicated that similar bipyridine derivatives exhibit significant antitumor properties. For instance, compounds related to bipyridine structures have shown selective cytotoxicity against various cancer cell lines. Although specific data on this compound is limited, the following table summarizes findings from related compounds:

CompoundCell Line TestedGI50 (μM)TGI (μM)LC50 (μM)
Compound A (related structure)EKVX (lung cancer)1.721.525.9
Compound B (related structure)MDA-MB-435 (breast cancer)15.127.993.3

These results suggest that compounds with similar structural features may also exhibit potent antitumor activity, warranting further exploration of this compound in cancer research.

Antimicrobial Properties

Bipyridine derivatives are known for their antimicrobial properties. Studies have shown that certain analogs demonstrate effective inhibition against bacterial strains such as Staphylococcus aureus and Haemophilus influenzae. The potential of this compound as an antimicrobial agent remains to be fully characterized but aligns with the observed activities of related compounds.

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the anticancer effects of bipyridine derivatives where one compound demonstrated a GI50 value of 25.1 μM against human colon cancer cells, indicating significant cytotoxicity.
  • Antimicrobial Assays : In vitro assays showed that related compounds inhibited bacterial DNA gyrase and topoisomerase IV, leading to effective antibacterial activity against multiple pathogens.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds revealed favorable absorption and distribution profiles, suggesting potential for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other bipyridine derivatives:

Compound TypeStructure FeaturesNotable Activities
2,2'-BipyridineSimple bipyridineCoordination chemistry
4,4'-BipyridineSimilar structureCatalysis
N-tert-ButylbenzamideLacks bipyridine moietyOrganic synthesis

This compound stands out due to its combination of the bipyridine moiety and tert-butyl-substituted benzamide group, which may enhance its biological activity compared to simpler analogs.

Properties

IUPAC Name

4-tert-butyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-22(2,3)19-6-4-18(5-7-19)21(26)25-15-16-8-13-24-20(14-16)17-9-11-23-12-10-17/h4-14H,15H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZOJEDBOLMOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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